molecular formula C9H15N3O B1445238 1-methyl-3-(oxan-4-yl)-1H-pyrazol-5-amine CAS No. 1340104-61-1

1-methyl-3-(oxan-4-yl)-1H-pyrazol-5-amine

Cat. No.: B1445238
CAS No.: 1340104-61-1
M. Wt: 181.23 g/mol
InChI Key: FNHCEZVALREEJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-3-(oxan-4-yl)-1H-pyrazol-5-amine (CAS 1340104-61-1) is a high-value pyrazole derivative supplied as a powder for research and development applications . Its molecular formula is C9H15N3O, with a molecular weight of 181.24 g/mol . The compound is characterized by its pyrazole core, a privileged scaffold in medicinal chemistry that is found in numerous FDA-approved drugs due to its versatility in interacting with biological targets . This specific amine-functionalized pyrazole, which features a tetrahydropyran (oxan-4-yl) substituent, serves as a key synthetic intermediate. It is a building block for developing novel compounds, including 4-(indol-3-yl)-pyrazole derivatives investigated for their potential as therapeutic agents in areas such as oncology and the treatment of neurodegenerative diseases . Researchers utilize this chemical in synthetic and medicinal chemistry projects, particularly in the functionalization of the pyrazole core to create new molecules with enhanced biological profiles . As a supplier, we provide this compound in high purity, confirmed by HPLC analysis, and offer packaging from sample sizes to bulk quantities . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Please refer to the safety data sheet for proper handling, as this compound may cause skin, eye, and respiratory irritation .

Properties

IUPAC Name

2-methyl-5-(oxan-4-yl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-12-9(10)6-8(11-12)7-2-4-13-5-3-7/h6-7H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHCEZVALREEJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340104-61-1
Record name 1-methyl-3-(oxan-4-yl)-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Formation of the Pyrazole Core

  • Starting materials: Hydrazine derivatives and 1,3-diketones or their equivalents are commonly used.
  • Reaction: Cyclocondensation reactions under acid catalysis and reflux conditions form the pyrazole ring.
  • Conditions: Acid catalysts such as acetic acid or mineral acids under reflux facilitate ring closure efficiently.

Introduction of the Methyl Group at N-1

  • Method: Methylation of the pyrazole nitrogen is typically performed using methyl iodide or methyl sulfate.
  • Base: Strong bases like sodium hydride or potassium carbonate deprotonate the nitrogen to enable nucleophilic substitution.
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred to improve reaction rates and yields.

Attachment of the Oxan-4-yl Group at C-3

  • Approach: Nucleophilic substitution or ring-opening reactions involving oxirane derivatives or tetrahydropyranyl halides.
  • Conditions: Basic media (e.g., sodium hydroxide or potassium carbonate) facilitate the substitution at the pyrazole C-3 position.
  • Optimization: Controlled temperature and reaction time are critical to avoid side reactions and degradation.

Introduction of the Amine Group at C-5

  • Strategy: Amination at the 5-position of the pyrazole ring can be achieved through substitution reactions or reduction of nitro precursors.
  • Reagents: Aminating agents such as ammonia or hydrazine derivatives under catalytic or thermal conditions.
  • Alternative: Direct amination via palladium-catalyzed cross-coupling reactions has also been reported.

Industrial and Laboratory-Scale Preparation

Batch and Continuous Flow Synthesis

  • Industrial production often employs continuous flow reactors to ensure high yield, reproducibility, and scalability.
  • Automated systems precisely control temperature, pressure, and pH to optimize reaction conditions and minimize impurities.

Catalytic Processes

  • Palladium-catalyzed cross-coupling (e.g., Suzuki reactions) is used to introduce functional groups on the pyrazole ring efficiently.
  • Catalyst loading can be minimized (0.5–2 mol%) to reduce costs without sacrificing yield.
  • Solvent systems such as THF-water mixtures are common, with phase transfer catalysts enhancing reaction rates.

Representative Preparation Method Summary

Step Reaction Type Reagents/Conditions Notes
1 Pyrazole ring formation Hydrazine + 1,3-diketone, acid catalyst, reflux Forms pyrazole core
2 N1-Methylation Methyl iodide + NaH, DMF Introduces methyl group at N-1
3 Oxan-4-yl substitution Oxirane derivative + base (NaOH/K2CO3), solvent Attaches oxan-4-yl group at C-3
4 Amination at C-5 Ammonia or hydrazine, catalytic or thermal conditions Introduces amine group at 5-position
5 Purification Crystallization, filtration Ensures product purity

Reaction Analysis and Optimization

  • Reaction Yields: Typically range from 65% to 85% depending on step and scale.
  • Purity: Confirmed by NMR, MS, and sometimes X-ray crystallography.
  • Side Reactions: Minimization of over-alkylation and ring degradation is essential.
  • Catalyst Efficiency: Use of palladium catalysts in Suzuki coupling reduces reaction times and improves selectivity.

Research Findings and Applications Related to Preparation

  • The presence of the oxan-4-yl group improves solubility and metabolic stability, which is beneficial for pharmaceutical candidates.
  • Optimized synthetic routes allow for the production of analogs with varied substitution patterns, facilitating structure-activity relationship studies.
  • The compound’s synthesis has been adapted for continuous flow, enhancing scalability for industrial applications.
  • Palladium-catalyzed cross-coupling methods enable efficient functionalization, reducing the number of synthetic steps and waste.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(oxan-4-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative .

Scientific Research Applications

1-Methyl-3-(oxan-4-yl)-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-3-(oxan-4-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name 3-Position Substituent Molecular Formula Molecular Weight Boiling Point (°C) pKa Key Features
1-Methyl-3-(oxan-4-yl)-1H-pyrazol-5-amine Oxan-4-yl (tetrahydropyran-4-yl) C₉H₁₅N₃O 181.24 Not reported Not reported Cyclic ether enhances solubility; potential for hydrogen bonding
1-Methyl-3-(2-methylpropyl)-1H-pyrazol-5-amine 2-Methylpropyl (isobutyl) C₈H₁₅N₃ 153.23 443.7 (predicted) 4.92 Hydrophobic alkyl chain; lower polarity
4-(4-Fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine Trifluoromethyl, 4-fluorophenyl C₁₁H₁₀F₄N₃ 260.21 Not reported Not reported Electron-withdrawing groups enhance metabolic stability; β-lactamase inhibition potential
1-Methyl-3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine 1-Methylimidazol-2-yl C₈H₁₁N₅ 177.21 Not reported Not reported Heteroaromatic substituent; possible π-π interactions

Key Observations :

  • The oxan-4-yl group introduces a polar, oxygen-containing ring, improving aqueous solubility compared to alkyl or fluorinated analogs. This feature is critical for bioavailability in drug design.
  • Trifluoromethyl and fluorophenyl substituents (e.g., in ) contribute to electron-deficient aromatic systems, enhancing resistance to oxidative metabolism and improving pharmacokinetic profiles .
  • Imidazolyl substituents () may engage in hydrogen bonding or π-stacking interactions, making them suitable for targeting enzymes or receptors with aromatic binding pockets.

Spectroscopic and Computational Data

  • NMR Studies : DFT calculations for 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine () predict chemical shifts influenced by substituent electronegativity. The oxan-4-yl group’s oxygen atom may deshield adjacent protons, altering δ values compared to alkyl analogs .
  • Hydrogen Bonding : The oxan-4-yl group’s ether oxygen can act as a hydrogen bond acceptor, a feature analyzed in crystal engineering studies () .

Biological Activity

1-Methyl-3-(oxan-4-yl)-1H-pyrazol-5-amine is a compound belonging to the pyrazole class, which is recognized for its diverse biological activities. This article provides an in-depth examination of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H12N4OC_8H_{12}N_4O, with a molecular weight of approximately 180.21 g/mol. The structure includes a pyrazole ring fused with an oxane moiety, which contributes to its unique reactivity and biological activity.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

1. Antimicrobial Properties
Studies indicate that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and proliferation. This property suggests potential applications in treating infections caused by resistant bacterial strains.

2. Anticancer Activity
The compound has shown promise in cancer research, particularly in inhibiting cell proliferation in various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

3. Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation.

The exact mechanism of action for this compound is still under investigation. However, it is believed that the compound interacts with specific enzymes and receptors involved in various biological pathways:

Target Enzymes:

  • Kinases: The compound may inhibit certain kinases involved in cell signaling pathways, particularly those related to cancer progression.

Biochemical Pathways:

  • Inflammatory Pathways: By modulating cytokine release and inflammatory mediators, the compound may reduce inflammation and associated symptoms.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting potential for clinical applications in infection control.

Case Study 2: Cancer Cell Line Testing
In vitro tests on pancreatic ductal adenocarcinoma (PANC-1) cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity .

Data Table: Summary of Biological Activities

Activity Effectiveness Notes
AntimicrobialSignificant inhibitionEffective against resistant strains
AnticancerInduces apoptosisPotent against PANC-1 cells
Anti-inflammatoryModulates inflammatory pathwaysPotential therapeutic benefits

Q & A

Basic: What synthetic methodologies are effective for preparing 1-methyl-3-(oxan-4-yl)-1H-pyrazol-5-amine?

Answer:
The synthesis of pyrazole-5-amine derivatives typically involves:

  • Stepwise functionalization : Introducing substituents via nucleophilic substitution or coupling reactions. For example, Suzuki-Miyaura coupling (using Pd catalysts) can attach aromatic/heterocyclic groups to the pyrazole core, as demonstrated in the synthesis of tetrahydrofuran-substituted pyrazoles .
  • Vilsmeier-Haack reaction : Used to prepare carbaldehyde intermediates from pyrazolones, which can be further reduced or functionalized (e.g., via reductive amination) to yield amine derivatives .
  • Protection/deprotection strategies : For regioselective amination, protecting the pyrazole NH group with methyl or benzyl moieties ensures controlled reactivity .

Key validation : Monitor reaction progress using TLC and confirm product purity via melting point analysis and NMR spectroscopy .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Assign chemical shifts to confirm regiochemistry. For example, methyl groups on pyrazole typically resonate at δ 2.2–2.5 ppm in CDCl3, while NH2 protons appear as broad singlets (δ 3.2–3.5 ppm) .
  • X-ray crystallography : Resolves tautomeric ambiguity and confirms spatial arrangement of substituents (e.g., dihedral angles between pyrazole and oxane rings). Single-crystal studies for analogous compounds show planar pyrazole cores with substituent-specific deviations .
  • Mass spectrometry (EI/ESI) : Validate molecular weight (e.g., [M+H]+ peaks) and detect fragmentation patterns indicative of structural stability .

Basic: How does the oxan-4-yl substituent influence the compound’s stability and reactivity?

Answer:

  • Steric effects : The tetrahydrofuran (oxane) ring introduces steric hindrance, slowing nucleophilic attacks at the pyrazole C4 position .
  • Hydrogen bonding : The oxane oxygen may participate in weak H-bonding with the NH2 group, enhancing crystalline packing stability .
  • Storage recommendations : Store under inert conditions (N2/Ar) at 2–8°C to prevent oxidation of the amine group, as suggested for structurally similar pyrazole derivatives .

Advanced: How can regioselective functionalization of the pyrazole core be achieved?

Answer:

  • Directed C–H activation : Use Pd or Cu catalysts with directing groups (e.g., NH2) to functionalize specific positions. For example, Pd(PPh3)4-mediated coupling in deoxygenated DMF selectively modifies the C4 position of pyrazoles .
  • Microwave-assisted synthesis : Enhances reaction rates and selectivity for heterocyclic substitutions, reducing side-product formation .
  • Controlled pH conditions : Acidic media favor electrophilic substitution at electron-rich positions (e.g., C3), while basic conditions promote nucleophilic attacks .

Validation : Compare HPLC retention times and HRMS data for regioisomers to confirm selectivity .

Advanced: What strategies resolve contradictions in biological activity data for structurally analogous compounds?

Answer:

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., oxane vs. phenyl groups) and assess bioactivity trends. For example, replacing oxane with pyrimidine alters binding affinity to kinase targets .
  • Dose-response assays : Identify non-linear effects (e.g., cytotoxicity at high concentrations) that may skew initial activity interpretations .
  • Computational docking : Model interactions with target proteins (e.g., ATP-binding pockets) to rationalize discrepancies between in vitro and cellular assays .

Advanced: How can computational modeling optimize the design of derivatives with enhanced properties?

Answer:

  • DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to guide modifications for improved solubility or redox stability .
  • Molecular dynamics (MD) simulations : Assess conformational flexibility of the oxane ring and its impact on membrane permeability .
  • QSAR models : Corrogate experimental data (e.g., IC50 values) with substituent descriptors (e.g., logP, molar refractivity) to prioritize synthetic targets .

Validation : Cross-validate computational predictions with experimental assays (e.g., solubility testing in PBS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-3-(oxan-4-yl)-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
1-methyl-3-(oxan-4-yl)-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.